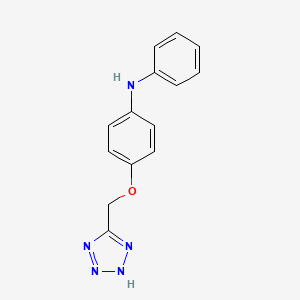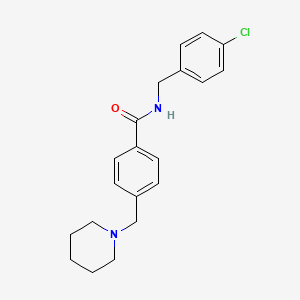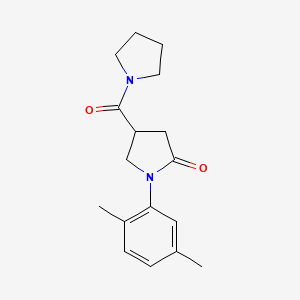
N-phenyl-4-(1H-tetrazol-5-ylmethoxy)aniline
Übersicht
Beschreibung
N-phenyl-4-(1H-tetrazol-5-ylmethoxy)aniline, also known as PTMA, is a tetrazole-containing compound that has gained attention in recent years due to its potential applications in scientific research. PTMA is a synthetic compound that can be synthesized through a variety of methods, and its unique structure and properties make it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of N-phenyl-4-(1H-tetrazol-5-ylmethoxy)aniline is not fully understood, but it is believed to interact with proteins and biomolecules in a selective manner. Its tetrazole-containing structure allows it to selectively bind to certain biomolecules, and its ability to fluoresce makes it a useful tool for imaging biological systems.
Biochemical and physiological effects:
The biochemical and physiological effects of N-phenyl-4-(1H-tetrazol-5-ylmethoxy)aniline are not well understood, but it is believed to interact with proteins and biomolecules in a selective manner. Its ability to selectively bind to certain biomolecules makes it a promising candidate for further study in the field of biology.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-phenyl-4-(1H-tetrazol-5-ylmethoxy)aniline in lab experiments is its unique tetrazole-containing structure, which allows it to selectively bind to certain biomolecules. This makes it a useful tool for studying the interactions between proteins and biomolecules.
One limitation of using N-phenyl-4-(1H-tetrazol-5-ylmethoxy)aniline in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are many potential future directions for the study of N-phenyl-4-(1H-tetrazol-5-ylmethoxy)aniline. One area of future study could be the development of new synthetic methods for the production of N-phenyl-4-(1H-tetrazol-5-ylmethoxy)aniline, which could allow for the synthesis of new N-phenyl-4-(1H-tetrazol-5-ylmethoxy)aniline derivatives with unique properties.
Another area of future study could be the exploration of N-phenyl-4-(1H-tetrazol-5-ylmethoxy)aniline's potential applications in the field of materials science. Its unique electronic properties make it a promising candidate for the development of new materials for use in electronics.
Finally, further study of N-phenyl-4-(1H-tetrazol-5-ylmethoxy)aniline's interactions with proteins and biomolecules could lead to the development of new tools for studying biological systems, as well as the development of new therapies for the treatment of diseases.
Wissenschaftliche Forschungsanwendungen
N-phenyl-4-(1H-tetrazol-5-ylmethoxy)aniline has been studied for its potential applications in a variety of scientific fields, including chemistry, biology, and materials science. In chemistry, N-phenyl-4-(1H-tetrazol-5-ylmethoxy)aniline has been used as a building block for the synthesis of new compounds, and its unique tetrazole-containing structure has been explored for its potential applications in catalysis and organic synthesis.
In biology, N-phenyl-4-(1H-tetrazol-5-ylmethoxy)aniline has been studied for its potential use as a fluorescent probe for imaging biological systems. Its ability to selectively bind to certain proteins and biomolecules makes it a promising candidate for further study in this area.
In materials science, N-phenyl-4-(1H-tetrazol-5-ylmethoxy)aniline has been explored for its potential use in the fabrication of organic electronic devices. Its unique electronic properties make it a promising candidate for use in the development of new materials for use in electronics.
Eigenschaften
IUPAC Name |
N-phenyl-4-(2H-tetrazol-5-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-2-4-11(5-3-1)15-12-6-8-13(9-7-12)20-10-14-16-18-19-17-14/h1-9,15H,10H2,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCITOZWPLRTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-yl]thio}acetonitrile](/img/structure/B4436634.png)

![N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine](/img/structure/B4436666.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4436681.png)
![N-{2-[2-(4-ethyl-1-piperazinyl)ethyl]-1-methyl-1H-benzimidazol-5-yl}-N'-phenylurea](/img/structure/B4436686.png)

![N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436706.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide](/img/structure/B4436715.png)
![3,9-dimethyl-7-(3-methylbutyl)-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4436716.png)
![N-[3-(4-morpholinyl)-3-oxopropyl]benzamide](/img/structure/B4436720.png)

![1-[(4-ethoxyphenyl)sulfonyl]proline](/img/structure/B4436733.png)
![N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4436735.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B4436738.png)